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molecular formula C7H8Cl2N2O2 B8604276 4,5-dichloro-2-(2-methoxy-ethyl)-2H-pyridazin-3-one

4,5-dichloro-2-(2-methoxy-ethyl)-2H-pyridazin-3-one

Cat. No. B8604276
M. Wt: 223.05 g/mol
InChI Key: VHRFJGXKUVKVMA-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

To a suspension of 4.00 g (24.2 mmol) of 4,5-dichloro-2H-pyridazin-3-one and 6.70 g (48.5 mmol) of potassium carbonate in 40 ml of acetone were added 4.55 ml (6.74 g, 48.5 mmol, 2 eq.) of 2-bromoethylmethylether. The suspension was stirred for 24 h at 55° C. Then 1 ml (1.48 g, 10.6 mmol) of 2-bromoethylmethylether were added and the mixture was stirred for another 24 h. The reaction was then allowed to cool to room temperature, the solids were filtered off and washed twice with ethyl acetate. The filtrate was concentrated in vaccuo, taken up in methylene chloride and purified by flash chromatography (SiO2, heptane:ethyl acetate 85:15 v/v) to yield the title compound as a white crystalline solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.55 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][O:19][CH3:20]>CC(C)=O>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH2:17][CH2:18][O:19][CH3:20])[N:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Name
Quantity
6.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.55 mL
Type
reactant
Smiles
BrCCOC
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
BrCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 24 h at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed twice with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vaccuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, heptane:ethyl acetate 85:15 v/v)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1Cl)CCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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